Cas no 111153-16-3 (4-(4-Benzyloxyphenyl)benzoic Acid)

4-(4-Benzyloxyphenyl)benzoic Acid is a versatile aromatic carboxylic acid derivative widely used in organic synthesis and pharmaceutical research. Its molecular structure features a benzyloxy-substituted biphenyl core with a terminal carboxylic acid group, offering excellent reactivity for further functionalization. This compound serves as a key intermediate in the preparation of advanced materials, liquid crystals, and bioactive molecules. The benzyloxy group enhances solubility in organic solvents, facilitating purification and downstream reactions. Its high purity and stability make it particularly valuable for coupling reactions, esterifications, and metal-catalyzed transformations. Researchers appreciate its well-defined crystalline properties, which simplify characterization and quality control processes. The compound's rigid biphenyl scaffold also contributes to its utility in designing molecular architectures with precise spatial arrangements.
4-(4-Benzyloxyphenyl)benzoic Acid structure
111153-16-3 structure
Product Name:4-(4-Benzyloxyphenyl)benzoic Acid
CAS No:111153-16-3
MF:C20H16O3
MW:304.339245796204
MDL:MFCD06802253
CID:2620670
PubChem ID:14744793
Update Time:2025-07-02

4-(4-Benzyloxyphenyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Benzyloxyphenyl)benzoic Acid
    • [1,1'-Biphenyl]-4-carboxylic acid, 4'-(phenylmethoxy)-
    • 4'-(Benzyloxy)-[1,1'-biphenyl]-4-carboxylic acid
    • KUDDIVFYPCPVPX-UHFFFAOYSA-N
    • 111153-16-3
    • MFCD06802253
    • BS-30101
    • 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
    • 4'-benzyloxy-4-biphenylcarboxylic acid
    • SCHEMBL4949143
    • 4'-benzyloxybiphenyl-4-carboxylic acid
    • CS-0160959
    • D95073
    • DTXSID80563542
    • AKOS004116233
    • 4-benzyloxy-4'-biphenylcarboxylic acid
    • 4'-(Benzyloxy)-[1,1'-biphenyl]-4-carboxylicacid
    • MDL: MFCD06802253
    • Inchi: 1S/C20H16O3/c21-20(22)18-8-6-16(7-9-18)17-10-12-19(13-11-17)23-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,22)
    • InChI Key: KUDDIVFYPCPVPX-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)C1C=CC(C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 304.109944368g/mol
  • Monoisotopic Mass: 304.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 46.5Ų

4-(4-Benzyloxyphenyl)benzoic Acid Pricemore >>

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Additional information on 4-(4-Benzyloxyphenyl)benzoic Acid

Introduction to 4-(4-Benzyloxyphenyl)benzoic Acid (CAS No. 111153-16-3)

4-(4-Benzyloxyphenyl)benzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 111153-16-3, belongs to the class of benzoic acid derivatives, which are widely studied for their pharmacological significance. The presence of a benzyloxy group at the para position of the phenyl ring and the benzoic acid moiety contributes to its distinct chemical profile, making it a valuable scaffold for drug discovery and development.

The structural configuration of 4-(4-Benzyloxyphenyl)benzoic acid imparts several advantageous characteristics, including enhanced solubility, improved metabolic stability, and the potential for favorable interactions with biological targets. These attributes have positioned this compound as a promising candidate for further investigation in various therapeutic areas. Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of its interactions with biological systems, paving the way for innovative applications.

In the realm of pharmaceutical research, 4-(4-Benzyloxyphenyl)benzoic acid has been explored for its potential role in modulating inflammatory pathways and oxidative stress responses. Studies have indicated that derivatives of benzoic acid can exhibit anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The benzyloxyphenyl moiety, in particular, has been shown to enhance binding affinity to these enzymes, thereby amplifying the therapeutic efficacy. This has led to its incorporation into novel drug candidates targeting chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, the compound has attracted interest in the field of cancer research due to its ability to interfere with critical signaling pathways involved in tumor progression. Preclinical studies have demonstrated that 4-(4-Benzyloxyphenyl)benzoic acid can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By modulating CDK activity, this compound may induce apoptosis or arrest cell proliferation in cancerous cells. Additionally, its interaction with microtubule dynamics has been investigated, suggesting potential applications in chemotherapeutic regimens aimed at disrupting tumor growth.

The synthesis and characterization of 4-(4-Benzyloxyphenyl)benzoic acid have been refined through modern organic synthesis techniques, ensuring high purity and yield. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its molecular structure and confirm its identity. These analytical techniques provide critical insights into the compound's conformational flexibility and electronic properties, which are essential for understanding its biological behavior.

Recent research has also highlighted the role of 4-(4-Benzyloxyphenyl)benzoic acid in neuroprotective applications. Studies suggest that this compound can cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of benzoic acid derivatives to scavenge reactive oxygen species (ROS) has been implicated in their neuroprotective mechanisms. By neutralizing oxidative stress, this compound may help mitigate neuronal damage caused by pathological processes associated with these diseases.

In conclusion, 4-(4-Benzyloxyphenyl)benzoic acid (CAS No. 111153-16-3) represents a significant advancement in medicinal chemistry due to its versatile structural features and promising biological activities. Its potential applications span multiple therapeutic domains, including anti-inflammation, oncology, and neuroprotection. Continued research efforts are warranted to fully harness its therapeutic potential and develop novel drug formulations that leverage its unique properties.

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